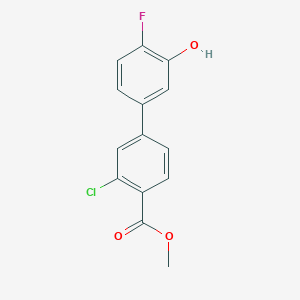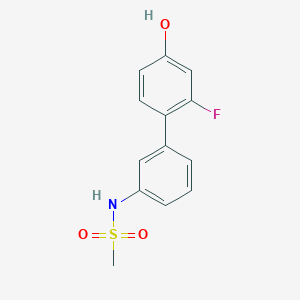
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) is a commercially available chemical compound that is used in a variety of scientific and industrial applications. It is an organofluorine compound that is composed of chlorine, methoxycarbonyl, phenyl, and fluorine atoms. It is a colorless solid that has a melting point of 78 °C and a boiling point of 143 °C. It has a molecular weight of 243.6 g/mol and a molecular formula of C8H7ClF2O2.
科学研究应用
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) is a versatile chemical compound that has numerous applications in scientific research. It is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. It is also used as a reagent in the synthesis of organic compounds, such as amino acids and peptides. Furthermore, it is used as a catalyst in the synthesis of polymers and in the synthesis of polysaccharides.
作用机制
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) is a fluorinated phenol that is believed to act as a proton-transfer agent. It is believed to transfer protons from a donor molecule to an acceptor molecule, which results in the formation of a new product. This proton-transfer mechanism is believed to be the basis for its use in the synthesis of various organic compounds.
Biochemical and Physiological Effects
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) is known to have a variety of biochemical and physiological effects. It is known to have a strong antibacterial activity and can be used to inhibit the growth of various bacterial species. It is also known to have an anti-inflammatory effect and can be used to reduce inflammation in the body. Furthermore, it is known to have an anti-fungal effect and can be used to inhibit the growth of various fungal species.
实验室实验的优点和局限性
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) has a number of advantages and limitations when it is used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, which makes it a cost-effective reagent. Additionally, it is a good proton-transfer agent, which makes it useful for the synthesis of various organic compounds. However, one of the main disadvantages of this compound is that it is highly toxic and should be handled with care.
未来方向
The potential future directions for the use of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) are numerous. Further research could be conducted to explore its potential applications in the synthesis of various drugs and pharmaceuticals. Additionally, further research could be conducted to explore its potential as an antibacterial, anti-inflammatory, and antifungal agent. Furthermore, further research could be conducted to explore its potential as a catalyst in the synthesis of polymers and polysaccharides. Finally, further research could be conducted to explore its potential as an inhibitor of various enzymes and proteins.
合成方法
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) can be synthesized by the reaction of 4-chloro-3-methoxycarbonylphenol with 2-fluoro-1-chloroethane in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80-90°C and the yield of the product is typically around 95%.
属性
IUPAC Name |
methyl 2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYBRSLLFFPBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684550 |
Source


|
| Record name | Methyl 4-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-64-7 |
Source


|
| Record name | Methyl 4-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

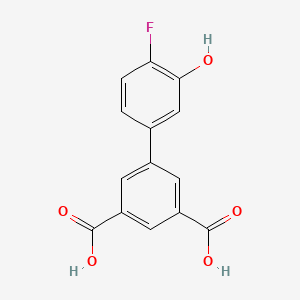
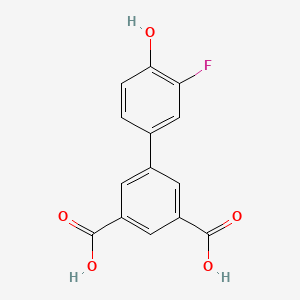
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375015.png)


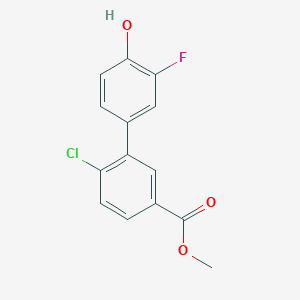

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375038.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375040.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375050.png)


